(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide
Description
(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide is a chiral amino-propanamide derivative characterized by a thiophene ring substituted with a methyl group at position 3 and linked to the propanamide backbone at position 2. The methyl group on the thiophene may modulate electronic and steric properties, affecting solubility and binding affinity compared to analogs with different substituents or substitution patterns.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m1/s1 |
InChI Key |
RCVLUBWCYDSDKY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(SC=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 3-aminopropanoic acid.
Formation of Intermediate: The 3-methylthiophene is first functionalized to introduce a reactive group, such as a halogen, at the 2-position.
Coupling Reaction: The functionalized thiophene is then coupled with 3-aminopropanoic acid under suitable conditions to form the desired product. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide in high purity.
Industrial Production Methods
Industrial production of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Material Science: The thiophene ring in the compound can be used to create conductive polymers and materials with interesting electronic properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential as a biochemical tool.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The thiophene ring and amino group can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Thiophene Isomerism
The target compound differs from ’s (3R)-3-amino-3-(2-methylthiophen-3-yl)propanamide in the substitution pattern of the thiophene ring. While both share the same molecular formula (C₈H₁₂N₂OS), the methyl group in the target compound is at position 3 of the thiophene (attached to position 2), whereas ’s analog has methyl at position 2 (attached to position 3).
Aromatic System Substitution
Replacing the thiophene ring with a 3-chlorophenyl group (as in ) introduces a phenyl ring with an electron-withdrawing chlorine substituent. This modification increases molecular weight (235.11 vs. 184.26) and likely reduces solubility in aqueous media compared to the thiophene-containing analogs. However, the hydrochloride salt form in may counteract this by improving crystallinity and dissolution rates .
Functional Group Complexity
’s compound features a bis(trifluoromethyl)phenyl group, a cyano substituent, and a thioxo (-S-) group. These additions significantly elevate molecular weight (357.27) and lipophilicity, which could enhance membrane permeability but reduce metabolic clearance. The trifluoromethyl groups are known to improve bioavailability and resistance to oxidative degradation, making this analog distinct in pharmacokinetic profiles .
Biological Activity
(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide is a chiral compound with a unique structure that includes a thiophene ring and an amino-propanamide moiety. This article delves into its biological activity, exploring its potential interactions with biological systems, enzyme inhibition, receptor binding, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₈H₁₂N₂OS
- Molecular Weight : 184.26 g/mol
The stereochemistry is defined by the (3R) configuration, which influences its biological interactions. The presence of the methyl group at the 3-position of the thiophene ring is crucial for its distinct chemical behavior.
Enzyme Inhibition
Research indicates that compounds similar to (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide may exhibit enzyme inhibition properties. Enzyme inhibition can affect metabolic pathways and cellular processes, making this compound a candidate for further investigation in pharmacology.
- Potential Targets :
- Monoamine Oxidase (MAO) : Compounds with similar structures have shown inhibitory effects on MAO, which is involved in neurotransmitter metabolism.
- Cholinesterases : There is potential for this compound to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play critical roles in neurotransmission.
Receptor Binding
The compound's ability to bind to specific receptors could be significant for developing therapeutic agents:
- GABA Receptors : Similar compounds have been studied for their interaction with GABAergic systems, which are essential for regulating neuronal excitability.
- Serotonin Receptors : The structural characteristics may allow binding to serotonin receptors, influencing mood and anxiety disorders.
Study on Analgesic Properties
A relevant study examined the analgesic effects of compounds structurally related to (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide. The findings highlighted:
- Antinociceptive Activity : The compound demonstrated significant antinociceptive effects in formalin-induced pain models.
- Allodynia Reduction : It effectively reduced tactile allodynia in diabetic neuropathic mice, indicating potential use in pain management.
| Compound | Dose (mg/kg) | Antinociceptive Effect | Allodynia Reduction |
|---|---|---|---|
| (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide | 30 | Significant | Yes |
| Pregabalin | 30 | Significant | Yes |
This table summarizes the comparative effectiveness of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide against a standard analgesic (Pregabalin).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
